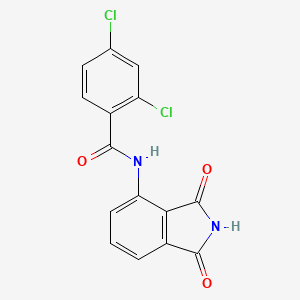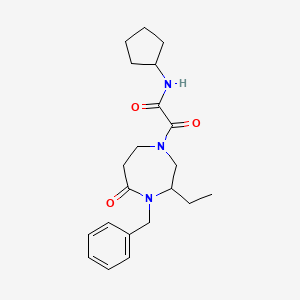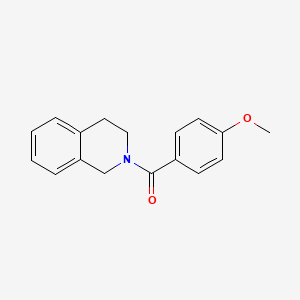![molecular formula C16H21NO2 B5498829 N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide, also known as CR6086, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. It belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and has been found to possess anti-inflammatory, analgesic, and anti-tumor properties.
Mécanisme D'action
The exact mechanism of action of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is not yet fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins, which are responsible for inflammation and pain. N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been found to possess several biochemical and physiological effects. It has been found to reduce the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to reduce the infiltration of inflammatory cells into the affected tissues and prevent the destruction of cartilage and bone in inflammatory diseases such as osteoarthritis and rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potent anti-inflammatory and analgesic properties. It has been found to be effective in the treatment of various inflammatory diseases and has shown promising results in preclinical and clinical trials. However, one of the limitations of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide in humans.
Orientations Futures
There are several future directions for the research and development of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide. One of the potential future directions is the development of more potent and selective COX-2 inhibitors with fewer side effects. Another potential future direction is the development of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide as a therapeutic agent for the treatment of various types of cancers. Further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide in humans and to identify its potential therapeutic applications in various diseases.
Méthodes De Synthèse
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide can be synthesized by reacting 4-aminobenzamide with cyclopentyl chloroformate in the presence of triethylamine followed by reaction with 2-methyl-2-propen-1-ol. The reaction mixture is then purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has been extensively studied in preclinical and clinical trials for its potential therapeutic properties. It has been found to possess anti-inflammatory and analgesic properties and has shown promising results in the treatment of various inflammatory diseases such as osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease. N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide has also been found to possess anti-tumor properties and has shown potential in the treatment of various types of cancers.
Propriétés
IUPAC Name |
N-cyclopentyl-4-(2-methylprop-2-enoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)11-19-15-9-7-13(8-10-15)16(18)17-14-5-3-4-6-14/h7-10,14H,1,3-6,11H2,2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGKZTSPDCGTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2-methylprop-2-enoxy)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5498749.png)


![1-(methylsulfonyl)-N-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5498772.png)
![1-(2-fluorobenzoyl)-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5498780.png)
![6-(5-bromo-2-hydroxybenzylidene)-5-imino-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5498786.png)

![(3aR*,7aS*)-5-methyl-2-[4-(1H-pyrazol-1-yl)benzoyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5498808.png)
![N-(tert-butyl)-2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]acetamide](/img/structure/B5498815.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5498818.png)
![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![2-[(4-allyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-1-(4-methoxyphenyl)ethanone](/img/structure/B5498850.png)
![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)